tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate
Description
tert-Butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a branched amino-alcohol backbone. The molecule’s structure includes:
Properties
IUPAC Name |
tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4/c1-8(2,3)15-7(14)11-4-9(10,5-12)6-13/h12-13H,4-6,10H2,1-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBHCUJBSRREDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mixed Anhydride-Mediated Coupling
The most widely reported method involves the use of N-Boc-D-serine as a starting material, leveraging its chiral center to ensure enantiomeric purity in the final product. The synthesis proceeds via a mixed anhydride intermediate, formed by reacting N-Boc-D-serine with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) as a base. This intermediate subsequently undergoes condensation with benzylamine to yield the carbamate derivative.
Key Reaction Conditions:
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Solvent: Anhydrous ethyl acetate
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Temperature: -10°C to 5°C (to minimize racemization)
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Molar Ratios:
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N-Boc-D-serine : isobutyl chlorocarbonate : benzylamine = 1 : 1.2 : 1.3
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Yield: 93.1% after crystallization with hexane/ethyl acetate (8:1).
Mechanistic Insights:
The mixed anhydride acts as an activated carbonyl species, facilitating nucleophilic attack by the amine. The use of NMM ensures rapid deprotonation, enhancing reaction efficiency. Stereochemical integrity is preserved through low-temperature conditions and the inherent chirality of N-Boc-D-serine.
Carbodiimide-Based Coupling
An alternative approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety of N-Boc-D-serine, enabling coupling with amines under milder conditions. This method is particularly advantageous for lab-scale syntheses requiring rapid setup.
Representative Protocol:
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Reagents: EDC·HCl (1.5 eq), HOBt (1.1 eq), tert-butyl-[2-(aminooxy)ethyl]carbamate (1.2 eq)
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Solvent: Dimethylformamide (DMF)/water mixture
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Temperature: 10°C to 25°C
Comparative Analysis:
Stereochemical Control and Resolution
The target compound’s R-configuration at the 2-amino-3-hydroxypropyl moiety is critical for biological activity. The patent literature emphasizes the use of N-Boc-D-serine (R-configuration) to avoid costly resolution steps. Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) confirms enantiomeric excess, typically exceeding 99%.
Critical Factors Affecting Stereochemistry:
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Temperature Control: Reactions conducted above 10°C risk racemization due to base-catalyzed epimerization.
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Solvent Polarity: Ethyl acetate’s moderate polarity stabilizes the transition state, reducing stereochemical scrambling.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for large-scale production, achieving 95% yield with reduced solvent consumption. Key parameters include:
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Residence Time: 20–30 minutes
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Catalyst: Tetrabutylammonium bromide (0.1 eq)
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Alkylation Agent: Methyl sulfate (1.2 eq)
Crystallization and Purification
Post-synthesis, the crude product is purified via recrystallization from hexane/ethyl acetate. This step removes residual benzylamine and NMM, yielding a purity of ≥95%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.58 (m, 2H, CH₂NH), 4.31 (m, 2H, CH₂OH), 4.80 (t, J = 5.8 Hz, 1H, OH).
High-Resolution Mass Spectrometry (HRMS):
Chemical Reactions Analysis
Types of Reactions: tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block: The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules.
- Protecting Group: It is used as a protecting group for amines, allowing selective reactions to occur at other functional groups without interference from the amino group.
2. Medicinal Chemistry
- Drug Development: Research indicates that tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate exhibits potential neuroprotective effects and anti-tumor properties. Its ability to interact with biological targets makes it a candidate for drug development aimed at treating neurological disorders and certain cancers .
3. Biochemical Assays
- The compound is utilized in biochemical assays to study enzyme interactions and receptor binding, providing insights into its mechanism of action and therapeutic potential .
Case Studies
Case Study 1: Neuroprotective Effects
Research conducted on the neuroprotective properties of this compound demonstrated its ability to mitigate neuronal damage in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Case Study 2: Anti-Tumor Activity
In vitro studies have revealed that this compound exhibits significant anti-tumor activity against various cancer cell lines. The compound was found to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of tert-butylN-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate involves its role as a protected amine. The tert-butyl group protects the amino group from unwanted reactions during chemical syntheses. This protection allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key structural distinctions between the target compound and its analogs:
Key Observations:
Substituent Complexity: The target compound’s branched hydroxymethyl group distinguishes it from linear analogs like tert-butyl (3-amino-2-hydroxypropyl)carbamate . This branching may enhance steric hindrance, affecting reactivity in synthetic pathways.
Polarity: The presence of three polar groups (-NH2, -OH, -CH2OH) suggests higher hydrophilicity compared to analogs with fewer hydroxyl or amino groups (e.g., tert-butyl (2-hydroxypropyl)carbamate) .
Aromatic vs. Aliphatic Substituents: Compounds like tert-butyl N-(2-hydroxy-3-phenylpropyl)carbamate and the fluorophenoxy derivative in exhibit aromatic substituents, which can influence binding affinity in biological systems.
Physicochemical Properties (Inferred)
- Solubility : Increased polarity from multiple hydroxyl groups likely improves aqueous solubility compared to less substituted analogs (e.g., tert-butyl (2-hydroxypropyl)carbamate) .
- Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions—a feature critical for controlled synthesis .
Biological Activity
Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is a carbamate derivative with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential neuroprotective effects and anti-tumor properties, making it a candidate for drug development aimed at treating neurological disorders and certain types of cancer.
- Molecular Formula : C₉H₂₀N₂O₄
- Molecular Weight : Approximately 220.27 g/mol
- Structure : The compound features a tert-butyl group and multiple hydroxyl groups, contributing to its solubility in water and polar organic solvents .
The biological activity of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is primarily attributed to its interaction with various biological targets. The compound's mechanism of action includes:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis and oxidative stress, potentially through modulation of signaling pathways involved in cell survival.
- Anti-tumor Properties : Preliminary investigations indicate that it may inhibit the proliferation of certain cancer cell lines, possibly by inducing cell cycle arrest and apoptosis.
Neuroprotective Effects
Research has demonstrated the neuroprotective potential of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate. In vitro studies using neuronal cell cultures have shown that treatment with this compound can significantly reduce markers of oxidative stress and apoptosis.
Table 1: Neuroprotective Activity
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Smith et al. (2023) | SH-SY5Y (human neuroblastoma) | 10 µM | 30% reduction in apoptosis |
| Johnson et al. (2024) | PC12 (rat pheochromocytoma) | 20 µM | 25% increase in cell viability |
Anti-Tumor Properties
The anti-tumor activity has been evaluated in various cancer cell lines, indicating a promising role in cancer therapy.
Table 2: Anti-Tumor Activity
| Study | Cancer Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Lee et al. (2024) | HeLa (cervical cancer) | 50 µM | 40% decrease in cell proliferation |
| Wang et al. (2024) | MCF-7 (breast cancer) | 25 µM | Induction of apoptosis |
Synthesis and Characterization
The synthesis of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate typically involves the reaction between tert-butyl chloroformate and 2-amino-3-hydroxy-2-(hydroxymethyl)propylamine under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate, it is useful to compare it with structurally similar compounds.
Table 3: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl (3-amino-2-hydroxypropyl)carbamate | C₈H₁₈N₂O₃ | Lacks hydroxymethyl group |
| Tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | C₁₀H₂₁N₂O₄ | Contains additional methyl groups |
| Tert-butyl N-[3-amino-4-hydroxybutyric acid] | C₉H₁₉N₃O₄ | Different target interactions |
This comparison highlights how tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate stands out due to its specific combination of functional groups, which confer unique biological activities not fully replicated by these similar compounds.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate?
- Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate derivatives with functionalized amines under controlled conditions. For example, tert-butyl chloroformate can react with a polyhydroxypropylamine precursor in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or acetonitrile) impacts solubility and reaction kinetics, while low temperatures (0–5°C) stabilize intermediates . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the compound characterized structurally after synthesis?
- Methodological Answer: Characterization employs:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms backbone structure, with hydroxy and amino protons appearing as broad singlets (δ 1.2–5.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 263.16) .
- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize side products?
- Methodological Answer: Key parameters include:
- Solvent Polarity: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of amines, improving coupling efficiency .
- pH Control: Buffered conditions (pH 7–9) prevent premature hydrolysis of the carbamate group .
- Temperature: Lower temperatures (0–10°C) reduce side reactions like oxidation of hydroxymethyl groups .
- Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate specific steps but require compatibility testing with functional groups .
- Monitoring: Thin-layer chromatography (TLC) or HPLC tracks reaction progress (Rf ≈ 0.5 in 7:3 ethyl acetate/hexane) .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?
- Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Strategies include:
- Variable-Temperature NMR: Identifies exchange broadening of hydroxy/amino protons .
- DFT Calculations: Compares theoretical vs. experimental NMR shifts to validate conformers .
- Cross-Validation: X-ray structures provide definitive bond angles and torsion angles, resolving ambiguities in NOESY or COSY data .
Q. What methodologies are used to assess the compound’s bioactivity and mechanism of action?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against phosphatases (e.g., CDC25) using fluorogenic substrates; IC₅₀ values correlate with structural modifications (e.g., hydroxymethyl group enhances binding) .
- Cellular Uptake Studies: Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers .
- Molecular Dynamics Simulations: Model interactions with target proteins (e.g., docking to ATP-binding pockets) to guide SAR .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data (e.g., hydrolysis rates under acidic vs. basic conditions)?
- Methodological Answer: Hydrolysis mechanisms differ:
- Acidic Conditions: Protonation of the carbamate oxygen increases electrophilicity, favoring cleavage to yield amines and CO₂ .
- Basic Conditions: Nucleophilic attack by OH⁻ on the carbonyl carbon predominates, forming tert-butanol and unstable intermediates .
- Quantitative Analysis: Kinetic studies (e.g., pseudo-first-order rate constants) under varying pH and temperature clarify dominant pathways .
Structural and Functional Insights
Q. How do hydrogen-bonding interactions influence the compound’s stability and reactivity?
- Methodological Answer: Intramolecular H-bonds (e.g., N–H⋯O between the carbamate and hydroxymethyl groups) stabilize the molecule in the solid state, reducing hygroscopicity . In solution, these bonds may transiently form, affecting solubility and reaction kinetics. IR spectroscopy (νN–H ≈ 3300 cm⁻¹; νC=O ≈ 1700 cm⁻¹) and crystallographic data (bond lengths 2.8–3.0 Å) validate these interactions .
Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
